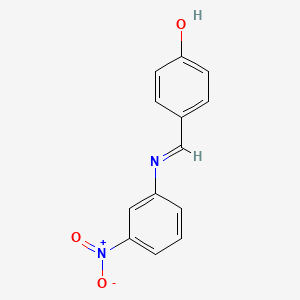
alpha-(3-Nitrophenylimino)-P-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-Nitrophenylimino)-P-cresol: is an organic compound with the molecular formula C13H10N2O3 It is a derivative of cresol, where the hydrogen atom in the para position is replaced by a 3-nitrophenylimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(3-Nitrophenylimino)-P-cresol typically involves the condensation reaction between 3-nitroaniline and p-cresol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions. The process can be summarized as follows:
Condensation Reaction: 3-nitroaniline reacts with p-cresol in the presence of an acid catalyst.
Reaction Conditions: The reaction is typically conducted at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-(3-Nitrophenylimino)-P-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation Products: Nitro and hydroxyl derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and other substituted derivatives.
Applications De Recherche Scientifique
Alpha-(3-Nitrophenylimino)-P-cresol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of alpha-(3-Nitrophenylimino)-P-cresol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The nitro group plays a crucial role in its reactivity, influencing its interaction with enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Alpha-(3-Nitrophenylimino)-Ortho-Cresol: Similar structure but with the nitrophenylimino group in the ortho position.
Alpha-(3-Nitrophenylimino)-Meta-Cresol: Similar structure but with the nitrophenylimino group in the meta position.
Alpha-(4-Nitrophenylimino)-P-cresol: Similar structure but with the nitrophenylimino group in the para position.
Uniqueness: Alpha-(3-Nitrophenylimino)-P-cresol is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the nitrophenylimino group significantly affects its electronic properties and interactions with other molecules, making it distinct from its isomers.
Propriétés
Numéro CAS |
17065-00-8 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4-[(3-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-6-4-10(5-7-13)9-14-11-2-1-3-12(8-11)15(17)18/h1-9,16H |
Clé InChI |
OXFQFCDTVMAGCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])N=CC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


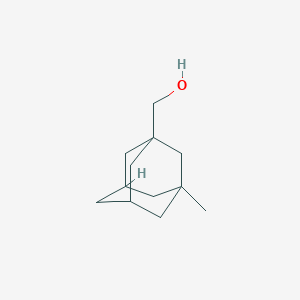
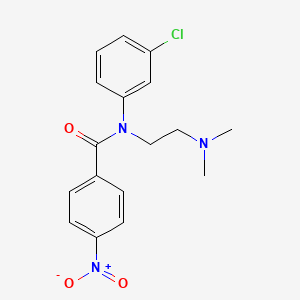


![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)

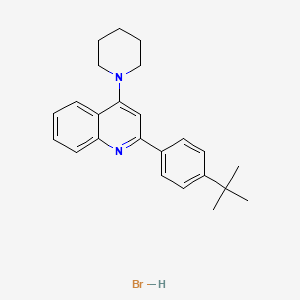
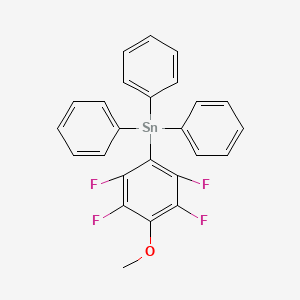
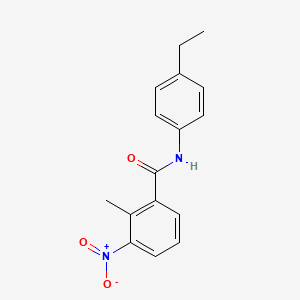
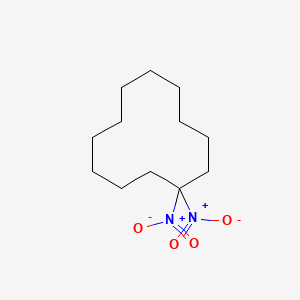
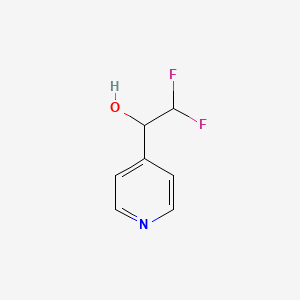

![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
